molecular formula C8H10ClNO3 B2839610 Methyl (2R)-2-hydroxy-2-pyridin-3-ylacetate;hydrochloride CAS No. 2411178-27-1

Methyl (2R)-2-hydroxy-2-pyridin-3-ylacetate;hydrochloride

Cat. No.: B2839610
CAS No.: 2411178-27-1
M. Wt: 203.62
InChI Key: LFLUTXLJWJEMOQ-SSDOTTSWSA-N
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Description

Methyl (2R)-2-hydroxy-2-pyridin-3-ylacetate;hydrochloride is a chemical compound with a unique structure that includes a pyridine ring and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R)-2-hydroxy-2-pyridin-3-ylacetate;hydrochloride typically involves the esterification of (2R)-2-hydroxy-2-pyridin-3-ylacetic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-hydroxy-2-pyridin-3-ylacetate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an alcohol.

    Substitution: Formation of nitro or halogenated derivatives of the pyridine ring.

Scientific Research Applications

Methyl (2R)-2-hydroxy-2-pyridin-3-ylacetate;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which Methyl (2R)-2-hydroxy-2-pyridin-3-ylacetate;hydrochloride exerts its effects involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The pyridine ring can interact with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S)-2-hydroxy-2-pyridin-3-ylacetate: Similar structure but with a different stereochemistry.

    Ethyl (2R)-2-hydroxy-2-pyridin-3-ylacetate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl (2R)-2-hydroxy-2-pyridin-4-ylacetate: Similar structure but with the hydroxy group at a different position on the pyridine ring.

Uniqueness

Methyl (2R)-2-hydroxy-2-pyridin-3-ylacetate;hydrochloride is unique due to its specific stereochemistry and the presence of both a hydroxy group and a pyridine ring. This combination of features allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

methyl (2R)-2-hydroxy-2-pyridin-3-ylacetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3.ClH/c1-12-8(11)7(10)6-3-2-4-9-5-6;/h2-5,7,10H,1H3;1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXYZSLQVBLPED-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CN=CC=C1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](C1=CN=CC=C1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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